molecular formula C10H22Cl2N2 B1528296 3-(Piperidin-1-yl)cyclopentan-1-amine dihydrochloride CAS No. 1803610-53-8

3-(Piperidin-1-yl)cyclopentan-1-amine dihydrochloride

Cat. No.: B1528296
CAS No.: 1803610-53-8
M. Wt: 241.2 g/mol
InChI Key: IPMONPHONQFMOC-UHFFFAOYSA-N
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Description

“3-(Piperidin-1-yl)cyclopentan-1-amine dihydrochloride” is a molecule that belongs to the class of highly potent and selective α7 nicotinic acetylcholine receptor (nAChR) agonists. It has a CAS Number of 2740817-76-7 .


Molecular Structure Analysis

The molecular weight of “this compound” is 241.2 . The molecule consists of a cyclopentane ring attached to a piperidine ring via a single bond .


Physical and Chemical Properties Analysis

The molecule has a molecular weight of 241.2 . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Medicinal Chemistry

3-(Piperidin-1-yl)cyclopentan-1-amine dihydrochloride serves as a pivotal intermediate in the synthesis of complex piperidine derivatives with potential medicinal properties. For instance, a method has been developed for the synthesis of spiro-fused piperidines, demonstrating significant antibacterial activity against various bacterial strains, showcasing the compound's relevance in developing new antibacterial agents (Lohar et al., 2016). Furthermore, derivatives of phencyclidine, which include this compound, have been synthesized and studied for their biological properties, hinting at their potential analgesic effects and contribution to acute and phasic pain management (Ahmadi & Mahmoudi, 2005).

Organic Synthesis

In organic synthesis, the compound finds application in the development of novel methodologies for constructing piperidine frameworks, which are crucial in medicinal chemistry. A new method proposed for the synthesis of 3-(pyrrolidin-1-yl)piperidine, which is structurally related to this compound, illustrates the importance of such compounds in advancing synthetic strategies (Smaliy et al., 2011). Additionally, the synthesis of chiral piperidines through enantioselective, radical-mediated δ C-H cyanation further underscores the compound's significance in creating asymmetric synthetic routes for chiral piperidines, which are prevalent in pharmaceuticals (Zhang, Zhang, & Nagib, 2019).

Antioxidant Properties

Research into the antioxidant potency of piperidine derivatives, including those related to this compound, has revealed their potential as antioxidants. A study involving the synthesis and NMR study of a specific piperidin-4-one derivative highlighted its promising antioxidant efficacy, suggesting the broader applicability of such compounds in oxidative stress-related conditions (Dineshkumar & Parthiban, 2022).

Antimicrobial Activity

Piperidine derivatives, synthesized from this compound, have been evaluated for their antimicrobial activity, particularly against pathogens affecting agricultural crops like tomatoes. A structure-activity evaluation study of such derivatives against bacterial and fungal pathogens demonstrated significant antimicrobial activities, which could be beneficial in agricultural and pharmaceutical applications (Vinaya et al., 2009).

Mechanism of Action

As a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, “3-(Piperidin-1-yl)cyclopentan-1-amine dihydrochloride” likely interacts with these receptors, although the specific mechanism of action is not detailed in the search results.

Safety and Hazards

The molecule is associated with certain hazards, as indicated by the GHS07 pictogram. It has hazard statements H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

While specific future directions for “3-(Piperidin-1-yl)cyclopentan-1-amine dihydrochloride” are not available in the search results, piperidine derivatives are a key category of nitrogen-bearing heterocyclic compounds and are present in many FDA-approved drugs . This suggests that they have significant potential for future drug discovery and development .

Properties

IUPAC Name

3-piperidin-1-ylcyclopentan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c11-9-4-5-10(8-9)12-6-2-1-3-7-12;;/h9-10H,1-8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMONPHONQFMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCC(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803610-53-8
Record name 3-(piperidin-1-yl)cyclopentan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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